Tripalmitolein

Description

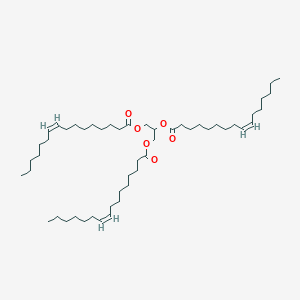

1,2,3-tripalmitoleoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with palmitoleic acid. It derives from a palmitoleic acid.

Structure

2D Structure

Properties

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-BUTYCLJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021950 | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20246-55-3, 30773-83-2 | |

| Record name | Tripalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPALMITOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Nexus of Lipid Metabolism: An In-depth Technical Guide to Tripalmitolein Biosynthesis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitolein, a triglyceride composed of three palmitoleic acid moieties, plays a significant role in cellular energy storage and lipid signaling. Its synthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of mammalian cells. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the key enzymes, their regulation, and the cellular context of this fundamental metabolic process. The information presented herein is intended to serve as a valuable resource for researchers investigating lipid metabolism and professionals involved in the development of therapeutic agents targeting metabolic diseases.

Core Biosynthesis Pathway of this compound

The synthesis of this compound from palmitic acid involves two principal enzymatic steps: the desaturation of palmitic acid to form palmitoleic acid, and the subsequent esterification of palmitoleic acid to a glycerol backbone to form the triglyceride.

Desaturation of Palmitoyl-CoA by Stearoyl-CoA Desaturase 1 (SCD1)

The initial and rate-limiting step in the formation of palmitoleic acid is the desaturation of palmitoyl-CoA. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum (ER).[1] SCD1 introduces a single double bond between carbons 9 and 10 of the fatty acyl-CoA substrate.[2]

The reaction requires molecular oxygen, NAD(P)H, and the electron transport components cytochrome b5 and cytochrome b5 reductase.[2] The overall reaction is as follows:

Palmitoyl-CoA + NAD(P)H + H+ + O2 → Palmitoleoyl-CoA + NAD(P)+ + 2H2O

Triglyceride Synthesis via the Glycerol-3-Phosphate Pathway

The newly synthesized palmitoleoyl-CoA enters the glycerol-3-phosphate pathway for triglyceride synthesis. This pathway involves a series of acylation reactions that sequentially add fatty acyl-CoAs to a glycerol-3-phosphate backbone. While various fatty acids can be incorporated, the synthesis of this compound specifically utilizes three molecules of palmitoleoyl-CoA. The key enzymes in this pathway are also primarily located in the ER.[3]

The steps are as follows:

-

Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA (in this case, palmitoleoyl-CoA) to form lysophosphatidic acid.

-

Acylglycerol-phosphate acyltransferase (AGPAT): Adds a second fatty acyl-CoA (palmitoleoyl-CoA) at the sn-2 position of lysophosphatidic acid to produce phosphatidic acid.

-

Phosphatidic acid phosphatase (PAP), also known as lipin: Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).

-

Diacylglycerol O-acyltransferase (DGAT): Catalyzes the final and committed step in triglyceride synthesis, adding the third fatty acyl-CoA (palmitoleoyl-CoA) to the diacylglycerol molecule to form triacylglycerol (this compound).[4]

Mammalian cells express two distinct DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties. Both enzymes are integral membrane proteins of the ER and catalyze the final step of triglyceride synthesis.

Cellular Localization and Regulation

The enzymes involved in this compound biosynthesis are strategically located within the cell to ensure efficient substrate channeling and regulation. The entire pathway is predominantly localized to the endoplasmic reticulum, with SCD1 and the DGAT enzymes being integral ER membrane proteins. This colocalization facilitates the direct transfer of the product of one reaction to the next enzyme in the pathway.

Regulation of this compound synthesis occurs at multiple levels, including transcriptional control of the key enzymes and allosteric regulation. The expression of lipogenic enzymes, including SCD1 and those in the triglyceride synthesis pathway, is regulated by nutrients and hormones. For instance, insulin is a potent inducer of lipogenic gene expression.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and inhibitors involved in this compound biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/System |

| DGAT1 | Oleoyl-CoA | 14.6 ± 1.3 µM | 956.6 ± 36.1 nmol/mg/min | Human |

| DGAT1 | Stearoyl-CoA | 8.6 ± 1.3 µM | 839.4 ± 49.9 nmol/mg/min | Human |

| DGAT1 | Palmitoleoyl-CoA | 6.2 ± 0.9 µM | 838.6 ± 31.6 nmol/mg/min | Human |

| DGAT1 | Palmitoyl-CoA | 6.4 ± 1.1 µM | 767.8 ± 34.0 nmol/mg/min | Human |

| DGAT1 | Diolein | ~50 µM | - | Human |

| DGAT2 | Oleoyl-CoA | Lower than DGAT1 | - | Mammalian |

Data for DGAT1 from reference. Km for Diolein from reference. DGAT2 information from reference.

Table 2: IC50 Values for Selected SCD1 Inhibitors

| Inhibitor | IC50 (Human SCD1) | IC50 (Mouse SCD1) | IC50 (Rat SCD1) |

| MK-8245 | 1 nM | 3 nM | 3 nM |

| A-939572 | 37 nM | <4 nM | - |

| CAY10566 | 26 nM | 4.5 nM | - |

| SSI-4 | 1.9 nM (in vitro) | - | - |

| MF-438 | 2.3 nM | - | - |

| CVT-11127 | 410 nM (HepG2) | - | 210 nM (microsomal) |

| T-3764518 | 4.7 nM | - | - |

Data compiled from references.

Table 3: IC50 Values for Selected DGAT Inhibitors

| Inhibitor | Target | IC50 |

| A-922500 | Human DGAT1 | 9 nM |

| A-922500 | Mouse DGAT1 | 22 nM |

| T863 | Human DGAT1 | 17-49 nM |

| Diacylglycerol acyltransferase inhibitor-2 | DGAT2 | 3.7 nM |

| Apple Peel Extract | DGAT1 | 1.4 µg/mL |

| Grape Extract | DGAT1 | 5.6 µg/mL |

| Red Raspberry Leaf Extract | DGAT1 | 10.4 µg/mL |

| Apricot/Nectarine Extract | DGAT1 | 3.4 µg/mL |

Data compiled from references.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the this compound biosynthesis pathway.

Protocol 1: Oil Red O Staining for Lipid Droplet Visualization

Objective: To visualize neutral lipid droplets, including this compound, in cultured mammalian cells.

Materials:

-

Cultured mammalian cells on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Oil Red O working solution (60% Oil Red O stock solution in distilled water, freshly prepared and filtered)

-

60% Isopropanol

-

Hematoxylin solution (for counterstaining nuclei)

-

Distilled water

-

Mounting medium

-

Microscope slides

Procedure:

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes at room temperature.

-

Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature.

-

Remove the Oil Red O solution and wash the cells 2-3 times with distilled water.

-

(Optional) Counterstain the nuclei with Hematoxylin for 1 minute.

-

Wash the cells thoroughly with distilled water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize the lipid droplets (stained red) and nuclei (stained blue, if counterstained) using a light microscope.

Protocol 2: In Vitro DGAT Activity Assay

Objective: To measure the enzymatic activity of DGAT1 and DGAT2 in microsomal preparations.

Materials:

-

Microsomal fraction isolated from cells or tissues

-

Assay buffer: 100 mM Tris-HCl, pH 7.4

-

Substrates:

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

[1-14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

-

MgCl2

-

Bovine serum albumin (BSA)

-

Stop solution: Chloroform:Methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, MgCl2 (25 mM for DGAT1-specific activity), BSA, and DOG.

-

Add the microsomal protein (5-10 µg) to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution (chloroform:methanol).

-

Vortex the tubes and centrifuge to separate the phases.

-

Collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

Air-dry the TLC plate and visualize the lipid spots (e.g., using iodine vapor or a phosphorimager).

-

Scrape the silica gel corresponding to the triglyceride spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the DGAT activity based on the incorporated radioactivity.

Protocol 3: Subcellular Fractionation for Endoplasmic Reticulum Isolation

Objective: To isolate the endoplasmic reticulum fraction from mammalian cells to study the localization and activity of this compound biosynthesis enzymes.

Materials:

-

Cultured mammalian cells

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Sucrose solutions of varying densities for gradient centrifugation

-

Buffer for resuspension of the ER fraction

Procedure:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to achieve efficient cell lysis without damaging organelles.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Collect the supernatant (post-nuclear supernatant) and centrifuge it at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

-

Carefully collect the supernatant, which contains the microsomal fraction (including the ER) and the cytosol.

-

Layer the supernatant onto a discontinuous sucrose gradient (e.g., layers of 1.5 M, 1.3 M, and 1.15 M sucrose).

-

Centrifuge at high speed in an ultracentrifuge (e.g., 100,000 x g for 2 hours at 4°C).

-

The ER fraction will band at the interface between specific sucrose layers. Carefully collect the ER fraction using a syringe.

-

Dilute the collected ER fraction with buffer and pellet the ER membranes by another round of ultracentrifugation.

-

Resuspend the final ER pellet in a suitable buffer for downstream applications such as western blotting or enzyme activity assays.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: Core biosynthesis pathway of this compound in mammalian cells.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The biosynthesis of this compound is a tightly regulated and compartmentalized process that is central to cellular lipid homeostasis. Understanding the intricacies of this pathway, from the key enzymatic players to the experimental methodologies used for its investigation, is crucial for advancing our knowledge of metabolic health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core pathway, quantitative data, and practical experimental protocols to facilitate further exploration in this critical area of biomedical research.

References

A Technical Guide to the Natural Sources and Occurrence of Tripalmitolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, occurrence, and biochemical pathways associated with tripalmitolein. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Natural Occurrence and Quantitative Data

This compound, a triacylglycerol composed of three palmitoleic acid units esterified to a glycerol backbone, is found in various natural sources, primarily in certain plant oils and animal fats.

Plant-Based Sources

The most significant plant-based source of this compound is the macadamia nut (Macadamia integrifolia and Macadamia tetraphylla). The oil extracted from these nuts is rich in monounsaturated fatty acids, with palmitoleic acid being a major component.[1][2][3][4][5] The concentration of palmitoleic acid, and consequently this compound, can vary between different cultivars.

Table 1: Palmitoleic Acid Content in Macadamia Nut Oil from Various Cultivars

| Cultivar/Variety | Palmitoleic Acid (C16:1) Content (%) | Reference |

| Various (15 cultivars in China) | 13.22 - 17.63 | |

| General | ~19 | |

| Nine varieties and hybrids | 24 - 36 |

Note: The this compound content is directly related to the abundance of palmitoleic acid in the total fatty acid profile.

Animal-Based Sources

This compound is also present in the adipose tissue of various animals. The composition of triacylglycerols in animal fat can be influenced by diet. While specific quantitative data for this compound in animal fats is less commonly reported than for plant oils, the presence of palmitoleic acid in the fatty acid profile of animal adipose tissue indicates the occurrence of this compound.

Table 2: Palmitoleic Acid Content in Various Animal Fats

| Animal Source | Palmitoleic Acid (C16:1) Content (%) | Reference |

| Rat Adipose Tissue (diet-dependent) | Varies | |

| General Animal Adipose Tissue | Generally present in monounsaturated fatty acid profile |

Experimental Protocols

The extraction and quantification of this compound from natural sources involve several key laboratory procedures. The following outlines a general workflow from sample preparation to analysis.

Lipid Extraction

A common and effective method for extracting lipids from biological matrices is the Folch method or a modification thereof.

-

Objective: To isolate total lipids from the sample matrix.

-

Procedure:

-

Homogenize the sample (e.g., ground macadamia nuts, adipose tissue) in a chloroform:methanol (2:1, v/v) solution.

-

Agitate the mixture to ensure thorough lipid extraction.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the mixture to separate the chloroform layer (containing lipids) from the aqueous-methanolic upper phase.

-

Collect the lower chloroform layer containing the lipid extract.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Triacylglycerol Separation and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of specific triacylglycerol species like this compound.

-

Objective: To separate and quantify this compound from the total lipid extract.

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used for the separation of triacylglycerols.

-

Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water is commonly employed. The addition of a modifier like ammonium formate can improve ionization.

-

Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated or ammoniated adduct of this compound.

-

-

Quantification:

-

Prepare a standard curve using a certified this compound standard of known concentrations.

-

Inject the prepared lipid extract into the HPLC-MS system.

-

Identify the peak corresponding to this compound based on its retention time and m/z.

-

Integrate the peak area and quantify the concentration using the standard curve.

-

Signaling Pathways and Logical Relationships

This compound, like other triacylglycerols, is synthesized through the de novo triacylglycerol biosynthesis pathway , also known as the Kennedy pathway. This pathway is crucial for energy storage in the form of fat.

De Novo Triacylglycerol Biosynthesis Pathway

The synthesis of triacylglycerols occurs primarily in the endoplasmic reticulum and involves a series of enzymatic reactions.

Caption: De Novo Triacylglycerol Biosynthesis Pathway.

The key enzymatic steps in this pathway are:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the addition of an acyl-CoA (in this case, palmitoleoyl-CoA) to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid.

-

Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second acyl-CoA to the sn-2 position, producing phosphatidic acid.

-

Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from phosphatidic acid to yield diacylglycerol.

-

Final Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final acylation at the sn-3 position, forming the triacylglycerol molecule.

Experimental Workflow for this compound Quantification

The logical flow of an experiment to quantify this compound in a natural source is depicted below.

Caption: Workflow for this compound Quantification.

References

- 1. Comparative Study of Chemical Compositions and Antioxidant Capacities of Oils Obtained from 15 Macadamia (Macadamia integrifolia) Cultivars in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acids profile of oil from nine varieties of Macadamia nut [agris.fao.org]

- 3. Macadamia oil - Wikipedia [en.wikipedia.org]

- 4. hort [journals.ashs.org]

- 5. Macadamia_oil [chemeurope.com]

The Biological Functions of Tripalmitolein in Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitolein is a triglyceride composed of a glycerol backbone esterified with three molecules of the monounsaturated omega-7 fatty acid, palmitoleic acid (16:1n7). As a component of body fat and certain dietary sources, this compound serves as a dense energy reserve. Beyond its role in energy storage, the metabolic fate of this compound, particularly the liberation of palmitoleic acid, positions it as a modulator of key metabolic pathways. This technical guide provides a comprehensive overview of the biological functions of this compound in metabolism, with a focus on its impact on lipid metabolism, glucose homeostasis, and related signaling pathways. While direct research on this compound is limited, this guide synthesizes available data and extrapolates from the well-documented effects of its constituent fatty acid, palmitoleic acid.

Core Biological Functions in Metabolism

This compound's primary role is as a storage form of energy in adipose tissue.[1] During periods of energy demand, it undergoes lipolysis to release glycerol and palmitoleic acid into circulation.[1] Palmitoleic acid can then be taken up by various tissues, such as skeletal muscle and liver, to be used as an energy source through beta-oxidation.

Emerging research suggests that palmitoleic acid, the active component of this compound, may also function as a "lipokine," an adipose tissue-derived lipid hormone that communicates with distant organs to regulate systemic metabolism.[2][3] This signaling role links adipose tissue health to whole-body metabolic homeostasis.

Quantitative Data on Metabolic Effects

Due to a scarcity of studies specifically investigating this compound, the following tables summarize quantitative data from studies on its constituent fatty acid, palmitoleic acid. These findings provide insights into the potential metabolic impact of this compound upon its hydrolysis.

Table 1: Effects of Palmitoleic Acid on Adipocyte Lipolysis and Glucose Uptake

| Parameter | Cell Type | Treatment | Effect | Fold Change / % Change | Reference |

| Basal Lipolysis | 3T3-L1 Adipocytes | Palmitoleic Acid (16:1n7) | Increased | Not specified | [4] |

| Stimulated Lipolysis | 3T3-L1 Adipocytes | Palmitoleic Acid (16:1n7) + Isoproterenol | Increased | Not specified | |

| Basal Glucose Uptake | Rat L6 Myotubes | Palmitoleic Acid | Increased | ~2-fold | |

| Insulin-Stimulated Glucose Uptake | Rat L6 Myotubes | Palmitate + Palmitoleate | Palmitoleate rescued palmitate-induced inhibition | Not specified | |

| Glucose Oxidation | Rat L6 Myotubes | Palmitoleic Acid | Increased | Not specified | |

| Glycogen Synthesis | Rat L6 Myotubes | Palmitoleic Acid | Increased | Not specified |

Table 2: Effects of Palmitoleic Acid Supplementation on Plasma Lipids and Inflammatory Markers in Humans

| Parameter | Study Population | Treatment | Duration | Change from Baseline | Reference |

| Triglycerides | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↓ 30.2 mg/dL | |

| LDL-C | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↓ 8.9 mg/dL | |

| HDL-C | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↑ 2.4 mg/dL | |

| hs-CRP | Adults with dyslipidemia and mild inflammation | Purified palmitoleic acid (220.5 mg/day) | 30 days | ↓ 1.9 mg/L |

Signaling Pathways

The metabolic effects of this compound are largely mediated by the signaling actions of its constituent fatty acid, palmitoleic acid. Two key pathways implicated are the mTOR and PPAR signaling cascades.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Palmitic acid, a saturated fatty acid, has been shown to activate mTORC1, leading to downstream effects on protein synthesis and lipid metabolism. Oleate, a monounsaturated fatty acid, can counteract some of the palmitate-induced effects on mTOR signaling. While direct evidence for this compound is lacking, its hydrolysis product, palmitoleic acid, as a monounsaturated fatty acid, may modulate mTOR signaling, potentially influencing processes like lipogenesis and adipocyte differentiation.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation. PPARγ is a master regulator of adipogenesis. Palmitoleic acid has been shown to be a ligand for PPARα, leading to increased lipolysis in adipocytes. This suggests that this compound, by providing a source of palmitoleic acid, can influence gene expression programs controlled by PPARs.

Experimental Protocols

The following protocols are standard methods used to investigate the metabolic effects of lipids like this compound.

In Vitro Lipolysis Assay

This protocol measures the rate of triglyceride hydrolysis by lipases.

Materials:

-

This compound

-

Porcine pancreatic lipase

-

Bile salts (e.g., sodium taurocholate)

-

Phosphatidylcholine

-

Tris-HCl buffer (pH 8.0)

-

CaCl₂

-

Free Fatty Acid (FFA) quantification kit or titration equipment

Procedure:

-

Substrate Emulsion Preparation:

-

Prepare a stock solution of this compound in an organic solvent (e.g., ethanol).

-

Mix this compound, phosphatidylcholine, and bile salts in a glass tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid film in Tris-HCl buffer and sonicate on ice to create a stable emulsion.

-

-

Lipolysis Reaction:

-

Pre-warm the substrate emulsion to 37°C.

-

Add CaCl₂ to the emulsion.

-

Initiate the reaction by adding pancreatic lipase.

-

Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Free Fatty Acids:

-

At various time points, collect aliquots of the reaction mixture.

-

Stop the reaction by adding a lipase inhibitor or by heat inactivation.

-

Quantify the released FFAs using a commercial colorimetric assay kit according to the manufacturer's instructions or by titration with NaOH.

-

-

Data Analysis:

-

Calculate the rate of FFA release over time to determine the lipolytic rate.

-

Cellular Glucose Uptake Assay

This protocol measures the uptake of glucose into cultured cells, such as adipocytes or myotubes.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes)

-

This compound (or palmitoleic acid)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin

-

Cytochalasin B (as a negative control for transporter-mediated uptake)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Treatment:

-

Culture cells to the desired differentiation state.

-

Treat the cells with this compound (or palmitoleic acid) for a specified duration.

-

Serum-starve the cells before the assay.

-

-

Insulin Stimulation:

-

Wash the cells with KRH buffer.

-

Incubate the cells with or without insulin for a defined period to stimulate glucose uptake.

-

-

Glucose Uptake Measurement:

-

Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG to the cells.

-

Incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells.

-

For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.

-

For fluorescent glucose analogs, measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Normalize the glucose uptake to the protein concentration of the cell lysate.

-

Compare glucose uptake between different treatment groups.

-

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general workflow for the quantification of this compound in plasma or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

References

- 1. Regulation of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tripalmitolein for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of tripalmitolein, a triglyceride of significant interest in various research and development fields. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its role in key metabolic pathways.

Core Properties of this compound

This compound is a triglyceride formed from the esterification of three molecules of palmitoleic acid to a glycerol backbone.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20246-55-3 | [2] |

| Molecular Formula | C₅₁H₉₂O₆ | [1][2] |

| Molecular Weight | 801.27 g/mol | [2] |

| Synonyms | Glyceryl tripalmitoleate, Palmitoleic acid triglyceride, TG(16:1/16:1/16:1) |

Experimental Protocols

This section details the methodologies for the enzymatic synthesis, purification, and analysis of this compound, crucial for researchers working with this molecule.

Enzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through enzymatic esterification, which offers high specificity and milder reaction conditions compared to chemical synthesis.

Materials:

-

Palmitoleic acid

-

Glycerol

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Solvent (e.g., n-hexane, or solvent-free system)

-

Molecular sieves

-

Stirred tank reactor with temperature control

Protocol:

-

Reactant Preparation: A molar excess of palmitoleic acid to glycerol (e.g., 3.5:1) is used to drive the reaction towards triglyceride formation.

-

Reaction Setup: The reactants are combined in the stirred tank reactor. For a solvent-based reaction, n-hexane is added. For a solvent-free system, the reactants are mixed directly.

-

Enzyme Addition: The immobilized lipase is added to the reaction mixture. The enzyme loading is typically optimized (e.g., 10-15% by weight of substrates).

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 50-60°C) with constant stirring. A vacuum can be applied to remove the water produced during the esterification, which helps to shift the equilibrium towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration for potential reuse.

-

Product Isolation: The crude product, containing this compound, unreacted fatty acids, and partial glycerides, is then subjected to purification.

Purification of this compound by Column Chromatography

Column chromatography is a widely used technique for the purification of triglycerides from a reaction mixture or a natural extract.

Materials:

-

Crude this compound mixture

-

Silica gel (230-400 mesh) or Alumina

-

Solvents for elution (e.g., n-hexane, diethyl ether, ethyl acetate)

-

Glass chromatography column

-

Fraction collector

Protocol:

-

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is prepared and poured into the glass column. The silica gel is allowed to settle, and the column is washed with the starting eluent.

-

Sample Loading: The crude this compound mixture is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel bed.

-

Elution: The separation is achieved by eluting the column with a solvent gradient of increasing polarity.

-

Non-polar lipids like unreacted fatty acid esters are eluted first with a non-polar solvent like n-hexane.

-

Triglycerides (this compound) are then eluted with a solvent mixture of intermediate polarity, such as a mixture of n-hexane and diethyl ether or ethyl acetate.

-

More polar compounds like mono- and diglycerides and free fatty acids are retained more strongly and are eluted with more polar solvent mixtures.

-

-

Fraction Collection: Eluted fractions are collected using a fraction collector.

-

Analysis of Fractions: The composition of each fraction is analyzed by TLC or GC to identify the fractions containing pure this compound.

-

Solvent Evaporation: The fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of triglycerides. For GC analysis, triglycerides are typically transesterified to their corresponding fatty acid methyl esters (FAMEs).

Materials:

-

Purified this compound sample

-

Internal standard (e.g., a triglyceride with a fatty acid not present in the sample)

-

Methanolic HCl or BF₃-methanol for transesterification

-

n-Hexane

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column for FAMEs analysis)

Protocol:

-

Sample Preparation (Transesterification):

-

A known amount of the this compound sample and the internal standard are placed in a reaction vial.

-

Methanolic HCl or BF₃-methanol is added, and the vial is sealed and heated (e.g., at 60-80°C for 1-2 hours) to convert the triglyceride into fatty acid methyl esters.

-

After cooling, water and n-hexane are added to extract the FAMEs into the organic layer.

-

The hexane layer containing the FAMEs is collected for GC-MS analysis.

-

-

GC-MS Analysis:

-

An aliquot of the FAMEs solution is injected into the GC-MS.

-

The FAMEs are separated on the capillary column based on their boiling points and polarity.

-

The separated components are then ionized and detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.

-

The quantification of palmitoleic acid methyl ester is performed by comparing its peak area to that of the internal standard.

-

Signaling Pathways Involving this compound

This compound, as a triglyceride, is a key player in lipid metabolism. The two primary pathways governing its fate are the de novo triacylglycerol biosynthesis and lipolysis.

De Novo Triacylglycerol Biosynthesis

This pathway describes the synthesis of triglycerides from simpler precursors. It primarily occurs in the liver and adipose tissue.

Caption: De Novo Triacylglycerol (this compound) Biosynthesis Pathway.

Lipolysis

Lipolysis is the catabolic process of breaking down triglycerides into glycerol and free fatty acids, which can then be used for energy production. This process is tightly regulated by hormones.

Caption: Hormonal Regulation of Lipolysis in Adipocytes.

References

The Pivotal Role of Tripalmitolein in Cellular Energy Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of tripalmitolein, a monounsaturated triglyceride, in cellular energy storage. As a key component of lipid droplets, this compound is not merely a passive energy reserve but an active participant in metabolic signaling and cellular homeostasis. This document provides a comprehensive overview of its metabolism, regulation, and the experimental methodologies used to investigate its function, tailored for a scientific audience engaged in metabolic research and drug discovery.

Introduction: this compound as a High-Density Energy Reservoir

This compound is a triacylglycerol (TAG) formed from a glycerol backbone esterified with three molecules of palmitoleic acid (16:1n-7). Like other triglycerides, it is a highly efficient molecule for long-term energy storage due to its hydrophobic nature and reduced state, allowing for dense packing within lipid droplets without osmotic consequences.[1] The energy stored in the carbon-hydrogen bonds of its fatty acid chains is significantly greater per gram than that of carbohydrates.[1]

Table 1: Comparative Properties of Common Triglycerides

| Triglyceride | Molecular Formula | Molar Mass ( g/mol ) | Saturation | Key Precursor Fatty Acid |

| This compound | C51H92O6 | 801.3 | Monounsaturated | Palmitoleic Acid (16:1) |

| Tripalmitin | C51H98O6 | 807.3 | Saturated | Palmitic Acid (16:0) |

| Triolein | C57H104O6 | 885.4 | Monounsaturated | Oleic Acid (18:1) |

Biosynthesis and Storage of this compound

The synthesis of this compound is intrinsically linked to the de novo lipogenesis pathway and the activity of key enzymes that regulate fatty acid composition.

The Central Role of Stearoyl-CoA Desaturase 1 (SCD1)

The precursor for this compound, palmitoleic acid, is primarily synthesized from its saturated counterpart, palmitic acid, through the action of Stearoyl-CoA Desaturase 1 (SCD1).[2][3] SCD1 introduces a double bond at the delta-9 position of the fatty acyl-CoA chain, converting palmitoyl-CoA to palmitoleoyl-CoA.[3] The expression and activity of SCD1 are tightly regulated by dietary and hormonal signals, making it a critical control point in determining the saturation level of stored triglycerides.

Esterification and Lipid Droplet Formation

Following its synthesis, palmitoleoyl-CoA is esterified to a glycerol-3-phosphate backbone in a stepwise manner by a series of acyltransferases, including glycerol-3-phosphate acyltransferase (GPAT), acylglycerol-3-phosphate acyltransferase (AGPAT), and diacylglycerol acyltransferase (DGAT). The final product, this compound, is stored within the hydrophobic core of lipid droplets, specialized organelles for neutral lipid storage.

Mobilization of this compound for Energy Production

During periods of energy demand, stored this compound is hydrolyzed in a process called lipolysis to release palmitoleic acid and glycerol. This process is catalyzed by a series of lipases with distinct substrate specificities.

Key Lipases in this compound Hydrolysis

-

Adipose Triglyceride Lipase (ATGL): ATGL initiates lipolysis by hydrolyzing the first fatty acid from the triglyceride backbone, showing a preference for long-chain fatty acids.

-

Hormone-Sensitive Lipase (HSL): HSL primarily hydrolyzes diacylglycerols and also has activity against triacylglycerols and monoacylglycerols. Its activity is tightly regulated by hormones such as catecholamines and insulin.

-

Monoacylglycerol Lipase (MGL): MGL completes the process by hydrolyzing monoacylglycerols to release the final fatty acid and glycerol.

The liberated palmitoleic acid can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP generation.

Signaling Roles of Palmitoleic Acid

Beyond its role as an energy substrate, palmitoleic acid, the constituent fatty acid of this compound, has emerged as a lipokine with diverse signaling functions.

-

mTOR Signaling: Palmitoleic acid levels have been shown to be positively regulated by mTORC1 signaling, which in turn controls de novo lipogenesis through transcription factors like SREBP1c and the expression of enzymes such as SCD1.

-

Anti-inflammatory Effects: Palmitoleic acid can ameliorate pro-inflammatory responses induced by saturated fatty acids like palmitic acid, potentially through modulation of Toll-like receptor 4 (TLR4) signaling pathways.

-

Insulin Sensitivity: Studies suggest that palmitoleic acid can improve insulin sensitivity in skeletal muscle and other tissues.

Experimental Protocols

Isolation of Lipid Droplets from Adipocytes

This protocol describes the isolation of lipid droplets from adipocytes using density gradient centrifugation.

Materials:

-

Adipocytes (e.g., differentiated 3T3-L1 cells)

-

Homogenization buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM KCl, 1 mM EDTA, protease inhibitors)

-

Sucrose solutions (60% and 5% w/v in homogenization buffer)

-

Ultracentrifuge and swinging bucket rotor

Procedure:

-

Harvest adipocytes and wash with PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant (post-nuclear supernatant) and adjust its sucrose concentration to 20% by adding 60% sucrose solution.

-

In an ultracentrifuge tube, carefully layer the following: the sucrose-adjusted lysate at the bottom, followed by a layer of 5% sucrose solution, and finally, a layer of homogenization buffer.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Lipid droplets will float to the top and can be carefully collected.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of this compound after its conversion to fatty acid methyl esters (FAMEs).

Materials:

-

Lipid extract containing this compound

-

Internal standard (e.g., triheptadecanoin)

-

Methanolic HCl or BF3-methanol for transesterification

-

Hexane for extraction

-

GC-MS system with a suitable capillary column (e.g., polar column for FAME analysis)

Procedure:

-

To a known amount of lipid extract, add a precise amount of the internal standard.

-

Perform transesterification by adding methanolic HCl or BF3-methanol and heating at 60-100°C for the appropriate time. This converts the fatty acids from the triglycerides into volatile FAMEs.

-

After cooling, add water and extract the FAMEs with hexane.

-

Concentrate the hexane extract under a stream of nitrogen.

-

Inject the sample into the GC-MS system.

-

Identify the methyl palmitoleate peak based on its retention time and mass spectrum.

-

Quantify the amount of methyl palmitoleate by comparing its peak area to that of the internal standard. The amount of this compound can then be calculated based on the molar ratio.

In Vitro Lipase Activity Assay

This protocol provides a general method to measure the activity of lipases on a triglyceride substrate.

Materials:

-

Purified lipase (e.g., ATGL, HSL)

-

Triglyceride substrate emulsion (e.g., emulsified this compound)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing fatty acid-free BSA)

-

A method to detect fatty acid release (e.g., a colorimetric or fluorescent fatty acid detection kit)

Procedure:

-

Prepare the triglyceride substrate emulsion by sonication or homogenization in the assay buffer.

-

In a microplate, add the substrate emulsion to each well.

-

Initiate the reaction by adding the purified lipase to the wells.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the amount of released fatty acids using a suitable detection method.

-

Calculate the lipase activity based on the amount of fatty acid produced per unit of time.

Conclusion and Future Directions

This compound plays a crucial and dynamic role in cellular energy metabolism, extending beyond simple energy storage to influencing key signaling pathways. A thorough understanding of its synthesis, breakdown, and the signaling functions of its constituent fatty acid, palmitoleic acid, is vital for elucidating the mechanisms underlying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound's function. Future research should focus on the specific substrate preferences of lipases for different triglyceride species, the precise mechanisms by which palmitoleic acid exerts its signaling effects, and the development of therapeutic strategies targeting the enzymes and pathways involved in this compound metabolism.

References

- 1. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Tripalmitolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripalmitolein, a triglyceride composed of three palmitoleic acid units esterified to a glycerol backbone, has emerged from relative obscurity to become a molecule of significant interest in various scientific fields. While its formal discovery is rooted in the early history of lipid chemistry, recent research has illuminated its potential roles in metabolic regulation, inflammatory processes, and cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the experimental protocols used to investigate its biological activities and explores its putative signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Discovery and History of this compound Research

The history of this compound is intrinsically linked to the broader history of lipid chemistry. The foundational work on the structure of triglycerides was laid in the mid-19th century.

The Dawn of Triglyceride Chemistry

The first chemical synthesis of a triglyceride was achieved by the French chemist Marcellin Berthelot in 1854.[1] Berthelot's work demonstrated that fats and oils were esters of fatty acids and glycerol, a discovery that revolutionized the understanding of these fundamental biological molecules. While Berthelot's initial synthesis did not specifically involve palmitoleic acid, his work provided the chemical basis for understanding the structure of all triglycerides, including this compound.

Early Characterization of Fatty Acids

The early 20th century saw significant progress in the isolation and characterization of various fatty acids from natural sources. Palmitoleic acid (cis-9-hexadecenoic acid), the constituent fatty acid of this compound, was identified as a common monounsaturated fatty acid present in various animal and plant fats. However, the specific isolation and characterization of this compound as a distinct molecular species is not well-documented in a single seminal publication. Its existence was inferred from the detailed analysis of the fatty acid composition of natural fats and the principles of triglyceride structure established by Berthelot. Early methods for triglyceride characterization were primarily based on their physical properties and chemical degradation.[2]

Modern Research and Renewed Interest

For much of the 20th century, research on individual triglycerides was often overshadowed by the study of the overall fatty acid composition of fats and oils. However, with the advent of advanced analytical techniques such as chromatography and mass spectrometry, the focus has shifted towards understanding the biological roles of specific triglyceride molecules. In recent years, there has been a resurgence of interest in this compound, driven by studies on the biological activities of its constituent fatty acid, palmitoleic acid, which has been implicated in insulin sensitization and anti-inflammatory effects.

Physicochemical Properties of this compound

This compound is a triacylglycerol with the molecular formula C₅₁H₉₂O₆.[3] Its properties are determined by the three unsaturated palmitoleic acid chains.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₉₂O₆ | [3] |

| Molecular Weight | 801.3 g/mol | [3] |

| IUPAC Name | 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

| CAS Number | 20246-55-3 | |

| Physical State | Solid | |

| Synonyms | Glycerol tripalmitoleate, Palmitoleic acid triglyceride, TG(16:1/16:1/16:1) |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for key biological assays to study its effects.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.

This protocol describes the synthesis of this compound from palmitoleic acid and glycerol using an immobilized lipase.

Materials:

-

Palmitoleic acid (>98% purity)

-

Glycerol (anhydrous)

-

Immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica immobilized on acrylic resin)

-

Molecular sieves (3 Å)

-

n-Hexane (anhydrous)

-

Reaction vessel with magnetic stirrer and temperature control

-

Vacuum pump

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve palmitoleic acid in anhydrous n-hexane. Add glycerol in a 3:1 molar ratio of palmitoleic acid to glycerol.

-

Dehydration: Add activated molecular sieves to the reaction mixture to remove any traces of water.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the total substrate weight.

-

Reaction: Carry out the reaction at a controlled temperature, typically between 50-60°C, with continuous stirring. Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Termination: Once the reaction has reached completion (typically after 24-48 hours), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with hexane and reused.

-

Solvent Removal: Remove the n-hexane from the reaction mixture using a rotary evaporator to obtain the crude this compound.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude reaction mixture.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute nonpolar impurities. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This compound, being a relatively nonpolar triglyceride, will elute at a low concentration of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions by TLC to identify the fractions containing pure this compound.

-

Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Analytical Characterization

¹H and ¹³C NMR are used to confirm the structure of the synthesized this compound.

Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Expected Chemical Shifts (δ):

-

~5.3 ppm (m, -CH=CH-): Olefinic protons.

-

~5.25 ppm (m, sn-2 glycerol CH).

-

~4.3 and 4.1 ppm (dd, sn-1,3 glycerol CH₂).

-

~2.3 ppm (t, -CH₂-COO-): Methylene group alpha to the carbonyl.

-

~2.0 ppm (m, -CH₂-CH=): Methylene groups adjacent to the double bond.

-

~1.6 ppm (m, -CH₂-CH₂-COO-): Methylene group beta to the carbonyl.

-

~1.3 ppm (m, -(CH₂)n-): Bulk methylene groups of the fatty acid chains.

-

~0.9 ppm (t, -CH₃): Terminal methyl groups.

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ):

-

~173 ppm (C=O): Carbonyl carbons.

-

~130 ppm (-CH=CH-): Olefinic carbons.

-

~69 ppm (sn-2 glycerol CH).

-

~62 ppm (sn-1,3 glycerol CH₂).

-

~34 ppm (-CH₂-COO-).

-

~22-32 ppm (other methylene carbons).

-

~14 ppm (-CH₃).

-

LC-MS/MS is used to confirm the molecular weight and fragmentation pattern of this compound.

Chromatography:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and isopropanol containing a small amount of ammonium formate.

-

Injection Volume: 1-5 µL of a dilute solution of this compound in a suitable solvent.

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Expected Ion: [M+NH₄]⁺ adduct at m/z 819.7.

-

MS/MS Fragmentation: Fragmentation of the parent ion will yield characteristic daughter ions corresponding to the loss of the palmitoleic acid chains.

Key Biological Assays

This protocol describes how to assess the effect of this compound on a key step in the insulin signaling pathway.

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) to near confluence.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound (solubilized with a suitable carrier like BSA) for a specified time.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

Western Blotting:

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody against phosphorylated Akt (p-Akt, at Ser473 or Thr308).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total Akt as a loading control.

-

Quantify the band intensities using densitometry.

This protocol assesses the effect of this compound on the degradation of IκBα, a key event in the activation of the NF-κB pathway.

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) to near confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide, LPS).

Western Blotting:

-

Lyse the cells at different time points after stimulation.

-

Perform Western blotting as described in section 3.4.1, using a primary antibody against IκBα.

-

Use a housekeeping protein like β-actin or GAPDH as a loading control.

-

Quantify the band intensities to determine the rate of IκBα degradation.

This protocol is used to determine if this compound can act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs).

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in a multi-well plate.

-

Co-transfect the cells with a PPAR expression vector (e.g., for PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization.

Treatment and Luciferase Assay:

-

After transfection, treat the cells with various concentrations of this compound or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Measure the β-galactosidase activity for normalization of transfection efficiency.

-

Calculate the fold activation of the reporter gene compared to the vehicle control.

Signaling Pathways and Logical Relationships

Based on the known biological activities of its constituent fatty acid, palmitoleic acid, this compound is hypothesized to modulate several key signaling pathways. The following diagrams illustrate these putative pathways.

Note: The following pathways are proposed based on the effects of palmitoleic acid. Direct experimental evidence for the effects of this compound on these pathways is still emerging.

Putative Insulin Signaling Pathway Modulation by this compound

Caption: Putative modulation of the insulin signaling pathway by this compound.

Hypothesized Anti-inflammatory Effect via NF-κB Pathway Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Activation of PPAR Signaling

Caption: Potential activation of the PPAR signaling pathway by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biological effects of palmitoleic acid, the constituent of this compound. Direct quantitative data for this compound is limited and an area for future research.

Table 5.1: Effect of Palmitoleic Acid on Glucose Uptake in Adipocytes

| Treatment | Glucose Uptake (fold change vs. control) | Cell Type | Reference |

| Palmitoleic Acid (200 µM) | ~1.5 (basal), ~1.4 (insulin-stimulated) | 3T3-L1 adipocytes | |

| Palmitic Acid (200 µM) | No significant change (basal), ~0.6 (insulin-stimulated) | 3T3-L1 adipocytes |

Table 5.2: PPARγ Activation by Various Ligands

| Ligand | EC₅₀ (µM) | Cell Type | Reference |

| Rosiglitazone | ~0.05 | HEK293 | |

| Palmitoleic Acid | Data not available | - | - |

| Nitro-linoleic acid | 0.045 - 0.62 | - |

Conclusion and Future Directions

This compound, a simple triglyceride, stands at the intersection of historical lipid chemistry and modern biomedical research. While its discovery is not marked by a singular event, the foundational work on triglycerides provided the framework for its eventual characterization. The renewed interest in this compound is largely propelled by the promising biological activities of its constituent fatty acid, palmitoleic acid.

This technical guide has provided a comprehensive overview of this compound, from its historical context to detailed experimental protocols for its study. The presented signaling pathways, while based on the effects of palmitoleic acid, offer a strong rationale for investigating the direct effects of this compound.

Future research should focus on several key areas:

-

Direct Biological Effects: Elucidating the specific effects of this compound, as a whole molecule, on the insulin, NF-κB, and PPAR signaling pathways is crucial.

-

Pharmacokinetics and Bioavailability: Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for its potential therapeutic applications.

-

Dose-Response Studies: Comprehensive dose-response studies are needed to determine the effective concentrations of this compound for its various biological effects.

-

Clinical Relevance: Ultimately, clinical trials will be necessary to validate the therapeutic potential of this compound in metabolic and inflammatory diseases.

The continued exploration of this compound holds the promise of uncovering new therapeutic avenues and deepening our understanding of the intricate roles that individual lipid molecules play in health and disease.

References

The Synthesis and Degradation of Tripalmitolein: A Technical Guide for Researchers

November 26, 2025

Abstract

Tripalmitolein, a triacylglycerol comprised of three palmitoleic acid molecules esterified to a glycerol backbone, is a significant component of cellular energy storage and has been implicated in various metabolic signaling pathways. Understanding the intricate processes of its synthesis and degradation is paramount for researchers in metabolism, drug discovery, and nutritional science. This technical guide provides an in-depth exploration of the enzymatic pathways, regulatory networks, and experimental methodologies central to the study of this compound metabolism. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive overview of the core concepts.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. This compound, a specific TAG containing three residues of the monounsaturated fatty acid palmitoleic acid (16:1n-7), has garnered increasing interest due to the purported roles of its constituent fatty acid as a "lipokine," a lipid hormone that communicates between tissues to regulate systemic metabolism. The synthesis and degradation of this compound are tightly regulated processes involving a series of enzymatic reactions and complex signaling networks. This guide will dissect these pathways, providing a technical resource for professionals in the field.

This compound Synthesis Pathway

The de novo synthesis of this compound is a multi-step process that begins with the formation of its precursor, palmitoleic acid, followed by its incorporation into a triacylglycerol molecule via the Kennedy pathway.

Palmitoleic Acid Biosynthesis

The synthesis of palmitoleic acid is a critical prerequisite for this compound formation. It is primarily synthesized from palmitic acid (16:0) through a desaturation reaction catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) .[1][2] This enzyme introduces a double bond at the delta-9 position of the fatty acyl-CoA chain.

-

Reaction: Palmitoyl-CoA + O₂ + 2 NADH + 2 H⁺ → Palmitoleoyl-CoA + 2 NAD⁺ + 2 H₂O

-

Enzyme: Stearoyl-CoA Desaturase-1 (SCD1)

-

Location: Endoplasmic Reticulum

The Kennedy Pathway: Assembly of this compound

Once palmitoleoyl-CoA is synthesized, it enters the Kennedy pathway (also known as the glycerol-3-phosphate pathway) for esterification to a glycerol backbone. This pathway involves three key enzymatic steps:

-

Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first and often rate-limiting step, the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA.[3] Mitochondrial GPAT1 shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA, while microsomal GPAT isoforms (GPAT3 and GPAT4) do not exhibit a strong preference and can utilize unsaturated acyl-CoAs.[4][5]

-

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): AGPAT enzymes catalyze the acylation of lysophosphatidic acid at the sn-2 position. Some AGPAT isoforms have a preference for unsaturated acyl-CoAs, which would facilitate the incorporation of palmitoleic acid at this position.

-

Diacylglycerol Acyltransferase (DGAT): This is the final and committed step in TAG synthesis, where a third fatty acyl-CoA is added to the sn-3 position of diacylglycerol. Mammals have two main DGAT enzymes, DGAT1 and DGAT2. DGAT1 shows a preference for monounsaturated substrates like oleoyl-CoA over saturated ones, suggesting it may efficiently utilize palmitoleoyl-CoA.

To form this compound specifically, palmitoleoyl-CoA would need to be the substrate for all three acylation steps.

This compound Degradation Pathway

The breakdown of stored this compound, a process known as lipolysis, releases palmitoleic acid and glycerol, which can then be utilized for energy production or other metabolic processes. This process is primarily carried out by two key lipases in adipose tissue:

-

Adipose Triglyceride Lipase (ATGL): ATGL initiates lipolysis by hydrolyzing the first ester bond of triacylglycerols, producing diacylglycerol and a free fatty acid.

-

Hormone-Sensitive Lipase (HSL): HSL has a broader substrate specificity and can hydrolyze triacylglycerols, diacylglycerols, and monoacylglycerols. It is particularly efficient at hydrolyzing diacylglycerols to monoacylglycerols.

-

Monoglyceride Lipase (MGL): MGL completes the process by hydrolyzing monoacylglycerols to release the final fatty acid and glycerol.

The concerted action of these lipases ensures the complete degradation of this compound. While the general mechanism of lipolysis is well-understood, the specific substrate preference of ATGL and HSL for this compound over other TAG species is an area of ongoing research.

Regulation of this compound Metabolism

The synthesis and degradation of this compound are under tight hormonal and transcriptional control to meet the energetic needs of the organism.

Hormonal Regulation

-

Insulin: In the fed state, high insulin levels promote this compound synthesis by upregulating the expression of key lipogenic enzymes, including SCD1, ACC, FAS, and GPAT. Insulin achieves this primarily through the activation of the transcription factor SREBP-1c.

-

Glucagon and Catecholamines: During fasting or exercise, glucagon and catecholamines stimulate lipolysis by activating PKA, which in turn phosphorylates and activates HSL and perilipin, a protein that regulates lipase access to the lipid droplet.

Transcriptional Regulation

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Activated by insulin, SREBP-1c is a master regulator of lipogenesis, inducing the transcription of genes involved in fatty acid and triacylglycerol synthesis, including SCD1, GPAT, and DGAT.

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP also upregulates the expression of lipogenic genes, often working in concert with SREBP-1c.

Cellular Signaling

-

AMP-activated protein kinase (AMPK): As a cellular energy sensor, AMPK is activated under low energy conditions (high AMP/ATP ratio). It inhibits this compound synthesis by phosphorylating and inactivating ACC, thereby reducing the supply of malonyl-CoA for fatty acid synthesis.

-

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is activated by growth factors and nutrients and promotes cell growth and proliferation. mTORC1 can promote lipogenesis by activating SREBP-1c.

Quantitative Data

A comprehensive understanding of this compound metabolism requires quantitative data on enzyme kinetics and cellular concentrations. While data specifically for this compound is limited, information on related substrates provides valuable insights.

| Enzyme | Substrate | Km | Vmax | Tissue/Organism | Comments |

| DGAT1 | Oleoyl-CoA | - | - | Adipocytes | Preferred over palmitoyl-CoA. More active at higher substrate concentrations (>100 µM). |

| DGAT2 | Oleoyl-CoA | - | - | Adipocytes | More active at lower substrate concentrations (0-50 µM). |

| Mitochondrial GPAT1 | Palmitoyl-CoA | - | - | Liver | Shows preference for saturated acyl-CoAs. |

| Microsomal GPAT3/4 | Palmitoyl-CoA | - | - | - | No strong preference for saturated vs. unsaturated acyl-CoAs. |

| Lipid | Tissue | Concentration/Level | Condition | Species |

| Palmitoleic Acid | Adipose Tissue | Positively associated with obesity | - | Humans |

| Palmitoleic Acid | Plasma FFA | Positively correlated with insulin sensitivity | - | Humans |

| Triacylglycerol | Liver | Increased in NAFLD | Obese | Humans |

Table 2: Cellular Concentrations of Palmitoleic Acid and Triacylglycerols. (Note: Specific concentrations of this compound are not widely reported and would require targeted lipidomics analysis.)

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for studying its metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters will need to be optimized for the instrument and matrix being analyzed.

1. Lipid Extraction:

-

Homogenize tissue samples (e.g., adipose tissue, liver) in a chloroform:methanol (2:1, v/v) solution.

-

Add an internal standard, such as a deuterated or ¹³C-labeled triacylglycerol, for accurate quantification.

-

Vortex and incubate to ensure complete extraction.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:isopropanol).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separating triacylglycerols.

-

Mobile Phase A: Acetonitrile/water with a suitable additive like ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile with the same additive.

-

Gradient: A gradient from lower to higher organic content is used to elute the triacylglycerols.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-